Tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate Tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17933622
InChI: InChI=1S/C12H21NO4/c1-5-10(15)9-6-8(14)7-13(9)11(16)17-12(2,3)4/h8-9,14H,5-7H2,1-4H3
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

Tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17933622

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H21NO4/c1-5-10(15)9-6-8(14)7-13(9)11(16)17-12(2,3)4/h8-9,14H,5-7H2,1-4H3
Standard InChI Key NVUGNNQATMLQPB-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1CC(CN1C(=O)OC(C)(C)C)O

Introduction

Synthesis and Reaction Pathways

The synthesis of tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate involves multi-step strategies, often leveraging protecting group chemistry and acylation reactions.

Stepwise Synthesis:

  • Amino Protection:

    • Starting with 4-hydroxyproline derivatives, the amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP) .

    • Example:

      4-Hydroxyproline+Boc anhydrideDMAP, DCMN-Boc-4-hydroxyproline derivative[7][16]\text{4-Hydroxyproline} + \text{Boc anhydride} \xrightarrow{\text{DMAP, DCM}} \text{N-Boc-4-hydroxyproline derivative}[7][16]
  • Acylation at Position 2:

    • Introduction of the propanoyl group via nucleophilic acyl substitution or Friedel-Crafts acylation. Anhydrides or acid chlorides (e.g., propanoyl chloride) are common reagents .

  • Esterification:

    • The carboxyl group is esterified with tert-butanol under acidic conditions to form the final Boc-protected compound .

Industrial-Scale Considerations:

  • Yield Optimization: Patent CN112194606A highlights the use of dichloromethane and tetrahydrofuran (THF) as solvents, with DCC (dicyclohexylcarbodiimide) facilitating esterification .

  • Purification: Chromatography or recrystallization ensures high purity (>95%) .

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in drug discovery, particularly for modulating pharmacokinetic properties.

Key Therapeutic Areas:

  • Enzyme Inhibition: The pyrrolidine scaffold is prevalent in protease and kinase inhibitors. For example, similar structures are used in BMP (bone morphogenetic protein) inhibitors .

  • Neuroprotective Agents: Hydroxyl and carbonyl groups may interact with neuronal receptors, as seen in related pyrrolidine derivatives .

Case Study: COPD and Pulmonary Hypertension

Physicochemical Characterization

Spectral Data:

  • IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O-H stretch), ~1720 cm⁻¹ (C=O ester), and ~1650 cm⁻¹ (amide C=O) .

  • NMR (¹H and ¹³C):

    • ¹H NMR: δ 1.40 ppm (tert-butyl, 9H), δ 4.20 ppm (pyrrolidine CH-O), δ 2.50 ppm (propanoyl CH₃) .

    • ¹³C NMR: δ 155 ppm (ester C=O), δ 70 ppm (C-OH), δ 210 ppm (propanoyl C=O) .

Solubility and Stability:

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the ester group .

Research Findings and Challenges

Biological Activity:

  • In Vitro Studies: Derivatives show moderate activity against cancer cell lines (IC₅₀: 10–50 μM), likely due to interactions with cellular kinases .

  • ADME Profile: The Boc group improves metabolic stability in hepatic microsomal assays.

Synthetic Challenges:

  • Stereochemical Control: Achieving enantiopure forms requires chiral catalysts or resolution techniques .

  • Scale-Up Issues: Low yields (~40%) in acylation steps necessitate optimized catalysts (e.g., TEMPO) .

Comparative Analysis with Analogues

ParameterTert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylatetert-Butyl 4-hydroxypiperidine-1-carboxylate
Molecular Weight243.30 g/mol201.26 g/mol
Ring Size5-membered (pyrrolidine)6-membered (piperidine)
BioavailabilityModerate (LogP ~1.5)High (LogP ~2.0)
Synthetic ComplexityHigh (multi-step acylation)Moderate (single-step protection)

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